N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a thioether linkage, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through Fischer indole synthesis or other methods. The thioether linkage is introduced by reacting the indole derivative with a thiol compound under appropriate conditions. The final step involves the acylation of the intermediate with N,N-diisopropylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-2-oxo-2-phenyl-acetamide: Shares the acetamide moiety but lacks the indole and thioether groups.
N,N-Diisopropyl-2-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide: Contains a benzimidazole ring instead of an indole ring.
Uniqueness
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole ring and thioether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-17(2)27(18(3)4)24(29)15-26-14-22(20-12-8-9-13-21(20)26)30-16-23(28)25-19-10-6-5-7-11-19/h5-14,17-18H,15-16H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXDATUOGIECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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